Advanced Profiling and Synthetic Utilization of 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0)
Advanced Profiling and Synthetic Utilization of 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0)
An in-depth technical guide for researchers, scientists, and drug development professionals on the physicochemical profiling, synthesis, and application of 5-Chloro-2-ethoxypyridin-4-ol.
Executive Summary
In modern medicinal chemistry, highly functionalized pyridine scaffolds are privileged structures due to their predictable pharmacokinetics, hydrogen-bonding capabilities, and metabolic stability. 5-Chloro-2-ethoxypyridin-4-ol (CAS 856965-85-0) is a meticulously designed building block that offers orthogonal reactivity[1]. The presence of an electron-donating ethoxy group at C2 and an electron-withdrawing chlorine atom at C5 creates a unique "push-pull" electronic environment across the heteroaromatic ring. This guide dissects the physicochemical properties, self-validating synthetic methodologies, and downstream applications of this critical intermediate.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of 5-Chloro-2-ethoxypyridin-4-ol is essential for predicting its behavior in both synthetic workflows and biological systems. The C4-hydroxyl group exhibits amphoteric behavior, though the electron-withdrawing C5-chlorine significantly increases its acidity compared to a naked pyridinol, shifting the pKa to a range that allows for facile deprotonation in mild base.
Quantitative Data Summary
| Property | Value / Description | Analytical Significance |
| Product Name | 5-Chloro-2-ethoxypyridin-4-ol | Standard nomenclature[2]. |
| CAS Registry Number | 856965-85-0 | Unique identifier for procurement and IP tracking[1]. |
| Molecular Formula | C7H8ClNO2 | Dictates mass spectrometric exact mass (173.02). |
| Molecular Weight | 173.60 g/mol | Utilized for stoichiometric calculations[2]. |
| Appearance | White to off-white solid | Colorimetric indicator of purity; dark oxidation indicates degradation. |
| Purity Standard | ≥ 98% (HPLC) | Essential for preventing catalytic poisoning in downstream cross-coupling. |
Causality Insight: The ethoxy group at the 2-position significantly enhances the lipophilicity (LogP) of the molecule compared to a standard 2-pyridone/2-hydroxypyridine tautomer. This modification is strategically chosen in drug design to improve membrane permeability while simultaneously blocking the C2 position from unwanted metabolic oxidation (e.g., by aldehyde oxidase).
Strategic Synthesis & Mechanistic Pathway
The synthesis of 5-Chloro-2-ethoxypyridin-4-ol relies on exploiting the differential reactivity of the pyridine ring positions. We utilize a highly regioselective two-step sequence starting from commercially available 2-chloro-4-hydroxypyridine[3].
Mechanistic Rationale
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Regioselective Chlorination: The starting material, 2-chloro-4-hydroxypyridine, is subjected to electrophilic aromatic substitution (SEAr) using N-Chlorosuccinimide (NCS). The C4-hydroxyl group strongly activates the C3 and C5 positions. However, steric hindrance from the adjacent C2-chlorine directs the incoming electrophile predominantly to the C5 position, yielding 2,5-dichloro-4-hydroxypyridine[4]. NCS is chosen over Cl₂ gas to prevent over-chlorination and ensure a controlled, self-limiting reaction.
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Nucleophilic Aromatic Substitution (SNAr): The intermediate is then reacted with sodium ethoxide. The C2-chlorine is highly activated toward SNAr due to the inductive and resonance electron-withdrawal of the adjacent pyridine nitrogen. The C5-chlorine, lacking this ortho/para nitrogen activation, remains completely inert under these conditions, ensuring perfect regiocontrol.
Synthesis workflow demonstrating regioselective chlorination and SNAr.
Self-Validating Experimental Protocol: SNAr Step
To ensure trustworthiness and reproducibility, the following protocol incorporates In-Process Controls (IPC) and a chemically logical workup that self-purifies the product.
Step-by-Step Methodology:
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Initialization: Charge a dry, nitrogen-flushed round-bottom flask with 2,5-dichloro-4-hydroxypyridine (1.0 equivalent)[4] and anhydrous ethanol (10 volumes).
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Reagent Addition: Slowly add a 21% wt solution of Sodium Ethoxide in Ethanol (2.5 equivalents). Causality: Excess base is required because the first equivalent deprotonates the acidic C4-hydroxyl group, forming an inactive phenoxide-like species. The second equivalent acts as the nucleophile for the SNAr displacement at C2.
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Thermal Activation: Heat the reaction mixture to reflux (78°C) for 12 hours.
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In-Process Control (IPC): Monitor via LC-MS. The reaction is deemed complete when the intermediate mass (m/z 163.9) is < 2% by UV integration, and the product mass (m/z 174.0[M+H]+) is dominant.
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Self-Purifying Workup (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol. Dissolve the residue in water. At this highly basic pH, the product exists as a highly water-soluble sodium salt. Wash the aqueous layer with Ethyl Acetate to remove any neutral organic impurities (e.g., unreacted ethoxide byproducts).
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Precipitation: Carefully adjust the aqueous layer to pH 5.5 - 6.0 using 1M HCl. Causality: At this pH, the C4-hydroxyl group is protonated, rendering the molecule neutral and highly insoluble in water. The pure product will crash out as a white precipitate.
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Isolation: Filter the precipitate, wash with cold water, and dry under vacuum at 50°C to constant weight.
Analytical Characterization & Quality Control
Validating the regiochemistry of the final product is paramount. The structural integrity of 5-Chloro-2-ethoxypyridin-4-ol is best confirmed via ¹H NMR spectroscopy.
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¹H NMR Diagnostic Shifts: The pyridine ring contains only two protons (H3 and H6), which are para to each other, meaning they will appear as two distinct singlets (lacking typical ortho/meta coupling).
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H6 Proton: Located between the nitrogen and the C5-chlorine, this proton is highly deshielded and will appear downfield (typically ~7.9 - 8.2 ppm).
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H3 Proton: Located between the electron-donating ethoxy group and the hydroxyl group, this proton is highly shielded and will appear significantly upfield (typically ~6.2 - 6.5 ppm).
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Causality Insight: This massive chemical shift differential (>1.5 ppm) is the definitive proof of correct regiochemistry. If the ethoxy group had substituted at C5, the electronic environment of the protons would be vastly different.
Applications in Medicinal Chemistry
5-Chloro-2-ethoxypyridin-4-ol is not an end-product; it is a highly versatile scaffold used to construct complex pharmacophores, particularly in the realm of targeted oncology (e.g., Kinase Inhibitors).
The two orthogonal functional groups (C4-OH and C5-Cl) allow for sequential, chemoselective modifications:
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C4-OH Functionalization: The hydroxyl group can be alkylated via Mitsunobu conditions or converted into a triflate (-OTf) to serve as a secondary leaving group.
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C5-Cl Activation: The C5-chlorine is an ideal handle for Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of diverse aryl or heteroaryl appendages necessary for fitting into the ATP-binding pocket of kinases.
Sequential functionalization of the scaffold in drug discovery.
Handling, Stability, and Storage
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Stability: The compound is stable under standard laboratory conditions. However, due to the electron-rich nature of the pyridinol system, it should be protected from strong oxidizing agents.
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Storage: Store in a cool, dry place (2-8°C is recommended for long-term preservation of purity) in a tightly sealed container, protected from light[1].
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Safety: Handle with standard PPE (gloves, safety glasses, lab coat). As a halogenated heteroaromatic, it should be treated as a potential irritant and environmental hazard.
